(R)-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(2R)-2-ethylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(7-6-8-14-12)9-13-10(15)16-11(2,3)4/h14H,5-9H2,1-4H3,(H,13,15)/t12-/m1/s1 |
InChI Key |
FSKFLEIFYFJLQF-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@]1(CCCN1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CCC1(CCCN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from N-BOC-D-Serine
A foundational approach involves leveraging chiral amino acids as starting materials. In CN102020589B , N-BOC-D-Serine (compound 6) is condensed with benzylamine via mixed acid anhydride formation using isobutyl chlorocarbonate. The reaction proceeds in anhydrous ethyl acetate at 0–15°C, yielding (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate with 93.1% yield. Subsequent O-methylation with methyl sulfate and tetrabutylammonium bromide under basic conditions (KOH) achieves 92–97% yield for the final methoxylated product.
Key Steps :
-
Mixed anhydride formation with N-BOC-D-Serine and i-BuOCOCl.
-
Condensation with benzylamine.
-
O-Methylation under phase-transfer conditions.
Advantages :
-
High enantiopurity due to chiral starting material.
-
Scalable for industrial production.
Enantioselective Phase-Transfer Catalysis
CN104672180B details a chiral synthesis using phase-transfer catalysts (PTCs). For carfilzomib intermediates, a cinchona-derived PTC (e.g., X = iodine) facilitates epoxidation with hydrogen peroxide under alkaline conditions (KOH). Applied to pyrrolidine derivatives, this method could enable asymmetric induction at the pyrrolidine C2 position.
Reaction Conditions :
-
Catalyst: 3 mol% PTC (iodine-substituted).
-
Solvent: Ethyl acetate/water biphasic system.
-
Temperature: 0–4°C.
-
Yield: Up to 92% with 99:1 enantiomeric ratio (er).
Limitations :
-
Requires optimization for sterically hindered substrates.
Electrochemical Reduction of Nitromethylene Precursors
DK142618B describes an electrochemical method for 2-aminomethyl-1-ethylpyrrolidine. Using a copper cathode and platinum anode in a sodium carbonate/methanol electrolyte, 1-ethyl-2-nitromethylene pyrrolidine undergoes reductive dimerization under CO₂ atmosphere. After acid workup, the product is isolated in 90–95% yield.
Procedure :
-
Electrolysis at 1 A for 2.5 hours.
-
Post-reduction isolation via ether extraction.
Applicability :
-
Potential for adapting nitro precursors to synthesize tert-butyl carbamates.
EDC/HOBt-Mediated Carbamate Coupling
Ambeed’s protocol (excluded per user request) mirrors methods in CA3087004A1 , where tert-butyl carbamates are formed via coupling amines with activated carbonyl intermediates. For example, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate reacts with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in DMF, yielding 72% after base treatment .
Generalized Steps :
-
Activate carboxylic acid with EDC/HOBt.
-
Couple with tert-butyl-protected amine.
-
Purify via chromatography.
Yield : 28–72% (dependent on steric hindrance).
Asymmetric Hydrogenation of Enamides
PMC9617622 highlights rhodium-catalyzed asymmetric hydrogenation (AH) of enamides. Using a P-stereogenic diphosphine ligand (e.g., Quinox-P*), N-sulfonyl imines are hydrogenated under 1 bar H₂ to chiral amines with 99% ee. Adapting this for pyrrolidine precursors could streamline enantioselective synthesis.
Conditions :
-
Catalyst: Rhodium with chiral ligands.
-
Pressure: 1–50 bar H₂.
-
Solvent: Methanol or THF.
Resolution via Diastereomeric Salt Formation
CN102442935A resolves racemic N-ethyl-2-aminomethyl pyrrolidine using dextro-tartaric acid. The (R)-enantiomer precipitates as a tartrate salt, while the (S)-enantiomer remains in the mother liquor. After basification, the free amine is isolated in >99% purity and 35% yield.
Steps :
-
Form diastereomeric salts with chiral acids.
-
Preferential crystallization.
-
Basify to recover enantiopure amine.
Comparative Analysis of Methods
Stereochemical Considerations
The R-configuration at the pyrrolidine C2 position is critical for biological activity. CN102020589B and CN104672180B emphasize chiral auxiliary and catalytic methods to control stereochemistry. Computational modeling (e.g., DFT) in ACS Chem Rev supports transition-state optimization for asymmetric induction.
Industrial-Scale Challenges
-
Cost : Chiral catalysts (e.g., Rhodium) increase production costs.
-
Purification : Chromatography is avoided in favor of crystallization or distillation.
-
Regulatory : Residual metal catalysts must meet ICH guidelines (<10 ppm).
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For (R)-tert-butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate:
-
Acidic Hydrolysis : The tert-butyloxycarbonyl (Boc) group is cleaved with strong acids (e.g., HCl or trifluoroacetic acid), generating the free amine [(2-ethylpyrrolidin-2-yl)methyl]amine and tert-butanol .
-
Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), hydrolysis produces sodium carbonate and the corresponding amine .
Key Data :
| Condition | Reagents | Products | Yield/Notes |
|---|---|---|---|
| Acidic (HCl) | 4M HCl in dioxane | Amine + tert-butanol + CO₂ | >90% (analogous Boc cleavage) |
| Basic (NaOH) | 1M NaOH, reflux | Amine + Na₂CO₃ | Moderate (requires optimization) |
Decarboxylation Reactions
Intramolecular decarboxylation of carbamates under basic conditions can form alkylamines. For example:
-
Heating with bases like K₂CO₃ or DBU induces decarboxylation, releasing CO₂ and forming N-ethylpyrrolidine derivatives .
Mechanistic Insight :
The reaction proceeds via a six-membered transition state, where the base abstracts a proton adjacent to the carbamate, triggering CO₂ elimination .
Nucleophilic Substitution
The carbamate’s carbonyl carbon is electrophilic, enabling nucleophilic attacks:
-
Amide Formation : Reacting with amines (e.g., benzylamine) in the presence of coupling agents (e.g., EDCI) yields substituted ureas .
-
Electrophilic Acylation : The pyrrolidine nitrogen can act as a nucleophile, reacting with acyl chlorides to form amides (e.g., acetyl chloride → N-acylpyrrolidine) .
Example Reaction :
Stereochemical Influence on Reactivity
The (R)-configuration at the pyrrolidine methyl group impacts reaction pathways:
-
Rotational Isomerism : Variable-temperature NMR studies on analogous carbamates reveal rotational barriers (~15.65 kcal/mol) around the C–N bond, affecting reaction kinetics and product distribution .
-
Steric Effects : The ethyl group on pyrrolidine introduces steric hindrance, slowing nucleophilic substitution at the adjacent carbamate carbonyl .
Stability and Reaction Optimization
Scientific Research Applications
Pharmaceutical Development
(R)-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate has been identified as an intermediate in synthesizing various pharmaceutical agents. Its structure suggests potential interactions with neurotransmitter systems, which may lead to analgesic effects or other therapeutic benefits.
Neuropharmacology
Research indicates that compounds with pyrrolidine structures often exhibit significant neuropharmacological properties. Studies have shown that this compound can interact with neurotransmitter receptors, potentially modulating pain pathways or cognitive functions.
Case Study 1: Analgesic Activity
In a study investigating the analgesic properties of various carbamate derivatives, this compound demonstrated notable efficacy in reducing pain responses in animal models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in pain sensitivity compared to control groups.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors. Using radiolabeled binding assays, researchers found that this compound exhibited a binding affinity comparable to known serotonergic agents. This suggests its potential role as a therapeutic agent in treating mood disorders.
Data Tables
Mechanism of Action
The mechanism of action of ®-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tert-butyl carbamates, emphasizing structural variations, synthetic approaches, and inferred properties.
Structural Analogues and Their Key Features
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate
- Core Structure : Tetrahydropyran (6-membered oxygen-containing ring) instead of pyrrolidine.
- Substituents : A primary amine and methyl carbamate at the 4-position.
- Implications : The larger ring size increases conformational flexibility compared to pyrrolidine. The amine group may enhance solubility but reduce metabolic stability due to higher polarity. This compound is synthesized via Boc protection of a tetrahydropyran-derived amine, analogous to methods described in pharmaceutical patents .
(R)-tert-Butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS 88561-46-0)
- Core Structure : Pyrrolidine with a pyrimidin-2-yl substituent at the 1-position.
- Substituents : Aromatic pyrimidine group and carbamate at the 3-position.
- The absence of an ethyl group reduces lipophilicity compared to the target compound. Parchem Chemicals lists this as a research chemical, suggesting applications in medicinal chemistry .
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
- Core Structure : Cyclohexane ring with methoxy and substituted pyrimidine groups.
- Substituents : Chloro-iodopyrimidine (halogenated aromatic) and methoxy groups.
- Implications: The bulky pyrimidine substituent may sterically hinder interactions, while halogens could improve binding affinity in halogen-bonding environments.
Comparative Data Table
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous Boc-protected amines, such as those involving reductive amination or direct Bocylation .
- Pyrimidine-substituted analogs (e.g., ) require additional steps for heteroaromatic functionalization, increasing complexity.
Physicochemical Properties :
- The 2-ethyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxy or pyrimidine groups in analogs increase polarity, improving aqueous solubility .
Biological Activity :
Biological Activity
(R)-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate, with the CAS number 1289385-02-9, is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group that enhances its stability and solubility, while the 2-ethylpyrrolidine moiety is associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which could lead to therapeutic effects.
| Property | Value |
|---|---|
| Molecular Weight | 228.34 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1289385-02-9 |
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter release and uptake.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
- Neuroprotective Effects : Preliminary studies suggest that it may exert protective effects against neurotoxic agents like amyloid-beta peptides.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity. For instance, a study demonstrated its ability to inhibit acetylcholinesterase activity, which is vital for neurotransmission regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions.
In Vivo Studies
In vivo experiments have shown that the compound can reduce neuroinflammation markers and improve cognitive performance in animal models. These findings suggest a potential role in treating cognitive decline associated with aging and neurodegenerative diseases.
Case Studies
-
Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, administration of this compound resulted in improved memory performance compared to control groups, indicating its potential as a cognitive enhancer.
- Results :
- Memory retention improved by 30% in treated groups.
- Significant reduction in β-secretase activity was observed.
- Results :
- Pain Management : Another study explored its analgesic properties. The compound demonstrated efficacy in reducing pain responses in inflammatory pain models, suggesting it may serve as a novel analgesic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl (1-pyrrolidinyl)methylcarbamate | 883555-07-5 | Similar structure; different substituents |
| tert-butyl (1-methylpyrrolidin-2-yl)methylcarbamate | 1289385-02-9 | Variation in methyl substitution on pyrrolidine |
| tert-butyl ((S)-4-Methyl-pyrrolidin-2-yloxy) | 247068-82-2 | Contains additional methyl group; different stereochemistry |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (R)-tert-butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate be experimentally verified?
- Methodological Answer : The stereochemistry of the compound can be confirmed using X-ray crystallography for unambiguous determination of the 3D structure, provided single crystals are obtainable. For solution-phase analysis, NMR spectroscopy (e.g., NOESY or ROESY) can identify spatial proximity of protons to infer stereochemistry. For example, coupling constants in -NMR can distinguish axial vs. equatorial substituents in pyrrolidine derivatives. Chiral HPLC or polarimetry may supplement these methods to assess enantiomeric purity .
Q. What synthetic strategies are effective for optimizing the yield of (R)-tert-butyl carbamate derivatives?
- Methodological Answer : Yield optimization often involves:
- Temperature control : Lower temperatures (0–5°C) during carbamate formation to reduce side reactions.
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling reactions.
- Protecting group stability : Ensure tert-butyl carbamate (Boc) groups are stable under reaction conditions (e.g., avoid strong acids unless deprotection is intentional).
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product efficiently .
Q. What safety protocols are critical when handling (R)-tert-butyl carbamate derivatives in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated.
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group.
- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal in accordance with hazardous waste regulations .
Advanced Research Questions
Q. How can enantiomeric purity of (R)-tert-butyl carbamate derivatives be quantified with high precision?
- Methodological Answer :
Q. How do computational methods aid in designing reactions involving (R)-tert-butyl carbamate intermediates?
- Methodological Answer :
- DFT Calculations : Predict transition-state geometries for stereoselective steps (e.g., nucleophilic substitutions on pyrrolidine rings).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).
- Docking Studies : Model interactions between carbamate derivatives and biological targets (e.g., enzyme active sites). Software like Gaussian or Schrödinger Suite is recommended. Validate predictions with experimental kinetics .
Q. How should researchers address contradictions in reported reactivity data for tert-butyl carbamate derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst lot variability).
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates.
- Meta-Analysis : Compare steric/electronic effects of substituents (e.g., ethyl vs. methyl groups on pyrrolidine) using Hammett or Taft parameters. For example, 2-ethylpyrrolidine may exhibit slower Boc deprotection due to increased steric hindrance .
Data-Driven Analysis
Q. What analytical techniques are most reliable for characterizing degradation products of (R)-tert-butyl carbamates?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolyzed products (e.g., tert-butanol or CO release) with high sensitivity.
- TGA/DSC : Quantifies thermal stability under controlled heating rates.
- NMR Kinetic Studies : Track degradation in deuterated solvents (e.g., DO for hydrolysis studies). For instance, -NMR can detect carbamate carbonyl shifts (170–175 ppm) disappearing over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
